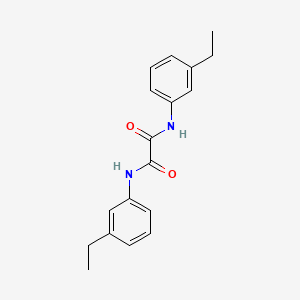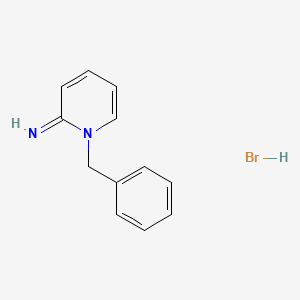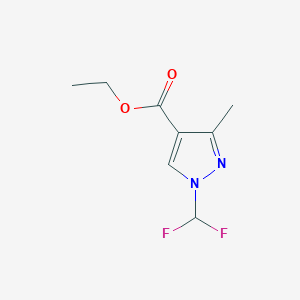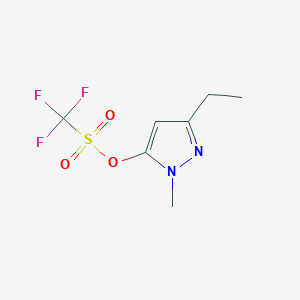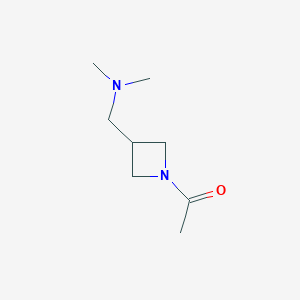![molecular formula C11H12Cl2N2O B13902853 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride CAS No. 1887009-51-9](/img/structure/B13902853.png)
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride is a chemical compound with the molecular formula C11H12Cl2N2O. It is known for its unique structure, which includes a quinoline backbone substituted with an aminoethyl group and a chlorine atom. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: The quinoline derivative is chlorinated to introduce the chlorine atom at the 6-position.
Aminoethylation: The chlorinated quinoline is then reacted with an appropriate aminoethylating agent to introduce the 1-aminoethyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can modify the aminoethyl group.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinolinone derivatives with modified functional groups.
Reduction Products: Compounds with altered aminoethyl groups.
Substitution Products: Quinoline derivatives with new functional groups replacing the chlorine atom.
科学研究应用
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets. The compound is believed to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease pathways.
Modulate Receptors: Interact with cellular receptors to alter signaling pathways.
Affect Cellular Processes: Influence cellular processes such as apoptosis and cell proliferation.
相似化合物的比较
Similar Compounds
- 3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one
- 6-chloro-1H-quinolin-2-one
- 1-aminoethyl-quinoline derivatives
Uniqueness
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an aminoethyl group and a chlorine atom on the quinoline backbone makes it a valuable compound for various research applications.
属性
CAS 编号 |
1887009-51-9 |
|---|---|
分子式 |
C11H12Cl2N2O |
分子量 |
259.13 g/mol |
IUPAC 名称 |
3-[(1R)-1-aminoethyl]-6-chloro-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H11ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-6H,13H2,1H3,(H,14,15);1H/t6-;/m1./s1 |
InChI 键 |
BRWRYFMSCOCVEL-FYZOBXCZSA-N |
手性 SMILES |
C[C@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
规范 SMILES |
CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


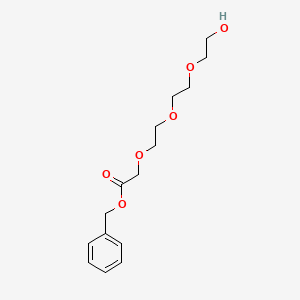
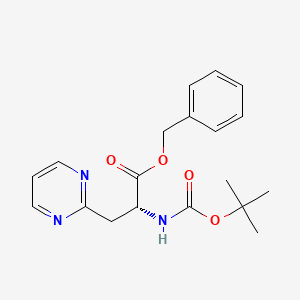
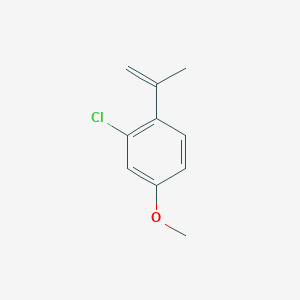
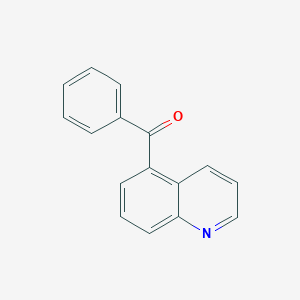
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
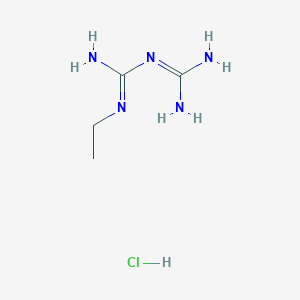

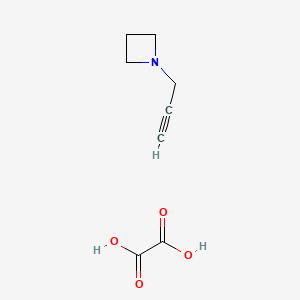
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
